molecular formula C10H11N5 B2512359 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine CAS No. 187795-41-1

3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2512359
CAS No.: 187795-41-1
M. Wt: 201.233
InChI Key: QEFUJLAPDLLHOA-UHFFFAOYSA-N
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Description

“3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine” is a chemical compound . It has been identified as a small molecule inhibitor of TrkA with unique binding modes .


Synthesis Analysis

The synthesis of related compounds involves the condensation of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4-(1H,3H)-dione with 2-methyl malonic acid in the presence of acetic anhydride .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The compound 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, while not directly mentioned, is closely related to a class of compounds with significant importance in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. Research highlights the importance of hybrid catalysts in the synthesis of related pyranopyrimidine scaffolds, emphasizing the versatility of these compounds for developing lead molecules in drug discovery. The review by Parmar et al. (2023) discusses the synthetic pathways employed for the development of substituted pyrano[2,3-d]pyrimidin derivatives through a one-pot multicomponent reaction using a variety of catalysts, indicating the potential of compounds like this compound for creating complex molecular structures with significant biological properties (Parmar, Vala, & Patel, 2023).

Regioselectivity and Structural Analysis

The structural analysis and regio-orientation of pyrazolo[1,5-a]pyrimidines, which share core similarities with this compound, have been explored. Mohamed and Mahmoud (2019) focus on the regioselectivity in the formation of these compounds, which is crucial for understanding the chemical behavior and potential applications of this compound in various biological and pharmacological contexts (Mohamed & Mahmoud, 2019).

Medicinal Chemistry and Biological Properties

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to this compound, is highlighted for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. Cherukupalli et al. (2017) provide an overview of the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives, alongside significant biological properties and structure-activity relationship (SAR) studies, underscoring the potential of compounds like this compound in drug development (Cherukupalli et al., 2017).

Properties

IUPAC Name

5-cyclopropyl-2-pyrimidin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c11-9-6-8(7-2-3-7)14-15(9)10-12-4-1-5-13-10/h1,4-7H,2-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFUJLAPDLLHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187795-41-1
Record name 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
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